Pirimicarb-desmethyl-d6
Description
Properties
Molecular Formula |
C₁₀H₁₀D₆N₄O₂ |
|---|---|
Molecular Weight |
230.3 |
Synonyms |
5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Ester Dimethyl-carbamic Acid-d6; _x000B_5,6-Dimethyl-2-(methylamino)-4-pyrimidinyl Dimethylcarbamate-d6; Pirimicarb-d6 III; |
Origin of Product |
United States |
Analytical Methodologies for Pirimicarb Desmethyl D6 Quantification and Identification
Sample Preparation Techniques for Diverse Environmental and Agricultural Matrices
The initial and most critical stage in the analysis of pirimicarb-desmethyl-d6 from complex environmental and agricultural matrices is sample preparation. The primary objective is to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. The methodology is based on the partitioning of the analyte between a solid sorbent and the liquid sample. For this compound, which shares similar polar characteristics with its non-deuterated analogue, various SPE sorbents can be employed. The selection of the sorbent is crucial and depends on the specific matrix. Common phases include reversed-phase (e.g., C18), normal-phase, and ion-exchange sorbents. The general SPE protocol involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. The use of this compound as an internal standard at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during these steps.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of an analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of this compound and its parent metabolite from aqueous samples, a suitable water-immiscible organic solvent is chosen. The efficiency of the extraction is dependent on the partition coefficient of the analyte between the two phases. Multiple extractions may be necessary to ensure quantitative recovery. As with SPE, the addition of this compound prior to extraction is essential for accurate quantification by compensating for incomplete phase transfer or other losses.
QuEChERS-based Approaches in Pesticide Metabolite Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique in the field of pesticide residue analysis, including metabolites like desmethyl-pirimicarb for which this compound serves as an internal standard. vulcanchem.com This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning with salts (e.g., magnesium sulfate, sodium chloride), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The d-SPE step utilizes a small amount of sorbent material to remove interfering matrix components. The versatility and high-throughput nature of the QuEChERS method make it highly suitable for analyzing large numbers of samples in monitoring programs. vulcanchem.com
Matrix-Specific Optimization Strategies in Method Development
The development of a robust analytical method requires careful optimization of the sample preparation procedure for each specific matrix. vulcanchem.com Matrix effects, which are the suppression or enhancement of the analytical signal due to co-extracted compounds, are a significant challenge in trace analysis. The use of this compound as an internal standard is a key strategy to mitigate these effects, as it is expected to behave identically to the analyte of interest during both the extraction and instrumental analysis phases. vulcanchem.com Optimization may involve adjusting the type and amount of extraction solvent, the pH of the sample, the type and amount of sorbent in SPE or QuEChERS, and the composition of the final extract.
Chromatographic Separation Principles and Applications
Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other components in the sample extract before its detection and quantification.
Gas Chromatography (GC) Coupled with Mass Spectrometric Detection (GC-MS/MS)
Gas chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with tandem mass spectrometry (MS/MS), it provides a highly selective and sensitive analytical method. While pirimicarb (B1678450) and its metabolites can be analyzed by GC, they may require derivatization to improve their volatility and thermal stability. In the context of using this compound, the GC-MS/MS system would be set up to monitor specific precursor-to-product ion transitions for both the analyte (desmethyl-pirimicarb) and the internal standard (this compound). The slight mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the two compounds, enabling accurate quantification.
Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of pirimicarb and its metabolites, including the deuterated internal standard this compound. dergipark.org.trdergipark.org.tr This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by tandem mass spectrometry. mdpi.com
In a typical LC-MS/MS workflow, the sample is first injected into the liquid chromatograph, where the compounds of interest are separated based on their physicochemical properties as they pass through a column. Following separation, the compounds are introduced into the mass spectrometer.
A study on the determination of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables utilized reversed-phase liquid chromatography with electrospray mass spectrometry. nih.gov This method allowed for the simultaneous determination of all three compounds with a low limit of detection. nih.gov Another study optimized various LC-MS/MS parameters to enhance the sensitivity and reliability of the analysis for pirimicarb and its metabolites. dergipark.org.trdergipark.org.tr These parameters included interface temperature, desolvation line temperature, and collision-induced dissociation (CID) gas pressure. dergipark.org.trdergipark.org.tr For instance, the optimal interface temperature for pirimicarb-desmethyl was found to be 250 °C. dergipark.org.trdergipark.org.tr
The fragmentation of pirimicarb-desmethyl in the mass spectrometer provides characteristic product ions that are used for its identification and quantification. The primary precursor ion for pirimicarb-desmethyl is typically observed at an m/z of 225.1 or 225.3. dergipark.org.tr This precursor ion fragments into product ions, with common fragments observed at m/z 72.2 and 168.1 or 168.3. dergipark.org.tr The ion at m/z 72.2 corresponds to the cleavage of the carbamate (B1207046) moiety, while the ion at m/z 168.3 results from the loss of a methyl group, confirming the desmethylation. dergipark.org.tr
A method was developed for the simultaneous analysis of a wide range of contaminants, including pirimicarb-desmethyl, in liver samples using a QuEChERS-based extraction followed by LC-MS/MS. mdpi.com This highlights the versatility of the technique for different sample matrices. mdpi.com
Advanced Separation Column Technologies for this compound Analysis
The choice of the separation column is critical in liquid chromatography to achieve efficient separation of the analyte from other components in the sample. For the analysis of pirimicarb and its metabolites, reversed-phase columns are commonly employed. nih.gov One study specifically mentions the use of an XBridge C18 column (3.5 µm, 2.1x50 mm) for the separation of desmethyl-pirimicarb. massbank.eu The use of advanced column technologies, such as those with smaller particle sizes (e.g., UPLC) or different stationary phase chemistries, can lead to improved resolution, faster analysis times, and increased sensitivity.
Modern chromatography systems offer a wide range of column capabilities, from lab scale to large-scale GMP production, with various column dimensions (e.g., ID 25mm, 50mm, 100mm, 150mm, DAC-150, DAC-300, DAC-450) to suit different analytical and preparative needs. asymchem.com
Mass Spectrometric Detection Techniques for this compound
Mass spectrometry is the key detection technique for the sensitive and specific analysis of this compound. Various ionization sources and mass analyzer technologies are utilized for this purpose.
Electrospray Ionization (ESI) Modes in this compound Studies
Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of polar to moderately polar compounds, making it well-suited for pirimicarb and its metabolites. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary to create an aerosol of charged droplets. nih.gov
For the analysis of pirimicarb-desmethyl, ESI is typically operated in the positive ion mode, where it forms a protonated molecule [M+H]+. dergipark.org.trresearchgate.net Studies have shown that ESI provides high sensitivity for the detection of pirimicarb and its metabolites in various food matrices. nih.govnih.gov The optimization of ESI parameters, such as interface voltage and temperatures, is crucial for maximizing the signal intensity and achieving the best analytical performance. dergipark.org.trdergipark.org.tr For example, an interface voltage of 4.0 kV was found to produce the highest ionization efficiency for pirimicarb and its metabolites. dergipark.org.tr
Atmospheric Pressure Chemical Ionization (APCI) Considerations
Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be used for the analysis of less polar and thermally stable compounds. wikipedia.org Unlike ESI, APCI involves a corona discharge to ionize the sample in the gas phase. wikipedia.org
While ESI is more commonly reported for pirimicarb analysis, APCI can be a viable alternative, particularly for analytes that are not efficiently ionized by ESI. nih.gov A study comparing ESI and APCI for the analysis of a broad range of pesticides found that while many compounds could be detected by both techniques, APCI showed superior ionization efficiency for certain classes of pesticides. nih.gov For some compounds, a dual ESI and APCI source can be used to determine the most sensitive analysis method. nih.gov APCI is suitable for thermally stable samples with a molecular weight of less than 1500 Da and can be advantageous for analyzing weakly polar compounds. wikipedia.orgcreative-proteomics.com
High-Resolution Mass Spectrometry (HRMS) for Metabolite Elucidation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of unknown metabolites. eurl-pesticides.eu HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can distinguish between compounds with very similar nominal masses, a task that is challenging for low-resolution instruments. eurl-pesticides.euwaters.com
This capability is particularly useful for non-targeted analysis and retrospective analysis of data. eurl-pesticides.eu In the context of pirimicarb-desmethyl, HRMS can be used to confirm its elemental composition and to differentiate it from other potential transformation products. eurl-pesticides.eu Data-acquisition modes like all-ion fragmentation (AIF) and data-independent analysis (DIA) in HRMS are effective for screening and identifying a wide range of compounds. sci-hub.se
Isotope Dilution Mass Spectrometry (IDMS) Principles in this compound Quantification
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that utilizes an isotopically labeled version of the analyte as an internal standard. ptb.deepa.gov this compound, being a deuterated analog of pirimicarb-desmethyl, is specifically designed for this purpose. vulcanchem.com
The principle of IDMS relies on adding a known amount of the isotopically labeled standard (the "spike") to the sample before any sample preparation steps. ptb.deepa.gov Because the labeled standard is chemically identical to the native analyte, it behaves in the same way during extraction, cleanup, and analysis. ptb.de Any losses of the analyte during sample processing will be mirrored by losses of the labeled standard. epa.gov
By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard in the mass spectrometer, an accurate quantification of the analyte in the original sample can be achieved, compensating for matrix effects and variations in recovery. ptb.deepa.gov This makes IDMS a powerful tool for obtaining reliable and traceable quantitative results, especially in complex matrices like food and environmental samples. mdpi.comnih.govresearchgate.net
Table of Research Findings on Pirimicarb-desmethyl Analysis
| Analytical Technique | Precursor Ion (m/z) | Product Ions (m/z) | Key Findings | Reference |
|---|---|---|---|---|
| LC-MS/MS | 225.1 / 225.3 | 72.2, 168.1 / 168.3 | Optimized parameters for enhanced sensitivity. | dergipark.org.tr |
| LC-ESI-MS | - | - | Simultaneous determination in fruits and vegetables. | nih.gov |
| LC-MS/MS | 225.1 | 168.1, 72.1 | Analysis in liver samples. | mdpi.com |
Table of Compound Names
| Compound Name | |
|---|---|
| Pirimicarb | |
| Pirimicarb-desmethyl | |
| This compound |
Method Validation and Quality Assurance in this compound Analysis
Method validation is a crucial process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. clearsynth.com For this compound, this involves a comprehensive evaluation of several performance characteristics to ensure the reliability and accuracy of analytical data. Quality assurance (QA) encompasses the systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. In the context of this compound analysis, QA ensures that the validated methods are consistently applied and monitored.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.gov The LOD is the lowest analyte concentration that can be distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. nih.gov The LOQ represents the lowest concentration at which the analyte can be quantitatively determined with a predefined level of accuracy and precision. nih.gov
Several approaches can be employed to determine the LOD and LOQ, including methods based on the signal-to-noise ratio (S/N), the standard deviation of the response and the slope of the calibration curve, or through the analysis of laboratory fortified blanks. d-nb.info For instance, a common practice defines the LOD as the concentration corresponding to a signal-to-noise ratio of 3, while the LOQ corresponds to a ratio of 10. d-nb.infonih.gov
In the analysis of pirimicarb and its metabolites, including the isotopically labeled standard this compound, analytical methods have demonstrated high sensitivity. For example, a method for the simultaneous determination of pirimicarb and its desmethyl metabolites achieved a limit of detection of 1 ng/mL, which corresponds to very low concentrations in crop samples (<0.0015 mg/kg). nih.gov While specific LOD and LOQ values for this compound are not always explicitly reported separately from the target analytes, the methodologies used for its detection are designed to achieve low detection limits to ensure its utility as an internal standard even at low residue levels. For instance, in the analysis of pesticides in pet feed, the majority of analytes, which would include internal standards like this compound, achieved LOQs below the generic maximum residue limit (MRL) of 10.0 µg/kg, with over 70% of analytes having LOQs at least ten times lower. ulpgc.es
Table 1: Illustrative LOD and LOQ values for Pirimicarb and its Metabolites in Analytical Methods This table presents example data from various studies to illustrate typical detection and quantification limits achieved for pirimicarb and its related compounds. Note that specific values can vary depending on the matrix and analytical instrumentation.
| Compound | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Pirimicarb & Metabolites | Fruits and Vegetables | <0.0015 mg/kg | Not Specified | nih.gov |
| Pirimicarb & Metabolites | Peppers | Below EU MRL of 0.5 mg/kg | Below EU MRL of 0.5 mg/kg | researchgate.net |
| General Pesticides (Illustrative) | Pet Feed | ≤10.0 µg/kg | <10.0 µg/kg for most analytes | ulpgc.es |
Accuracy and precision are cornerstone parameters in the validation of any quantitative analytical method. Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other.
In the context of this compound analysis, accuracy is often assessed through recovery experiments. eurl-pesticides.eu This involves spiking a blank matrix with a known concentration of the analyte and its labeled internal standard and calculating the percentage of the analyte recovered. According to guidelines such as SANCO/12495/2011, mean recovery values are generally expected to be within the range of 70-120%. eurl-pesticides.eu Studies on pirimicarb and its metabolites have reported mean recoveries ranging from 89.30% to 109.83% and 83-124% in various food matrices. nih.govresearchgate.net
Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision). It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). For pesticide residue analysis, an RSD of less than 20% is generally considered acceptable. eurl-pesticides.eu A study on pirimicarb in peppers showed a maximum RSD of 10.82%, indicating good precision. researchgate.net Similarly, a validation study for 127 pesticides, including desmethyl pirimicarb, in olive oil adhered to the recommendation of RSD < 20%. eurl-pesticides.eu
Table 2: Accuracy (Recovery) and Precision (RSD) Data from Pirimicarb-Related Analyses This interactive table provides examples of accuracy and precision results from different analytical methods for pirimicarb and its metabolites.
| Matrix | Analyte(s) | Fortification Levels | Mean Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Peppers | Pirimicarb & Metabolites | Not Specified | 89.30 - 109.83 | ≤ 10.82 | researchgate.net |
| Olive Oil | Desmethyl Pirimicarb & other pesticides | 0.05 mg/Kg and 0.50 mg/Kg | Majority within 70-120 | < 20 | eurl-pesticides.eu |
| Fruits & Vegetables | Pirimicarb & Metabolites | 0.005 mg/kg and 0.05 mg/kg | 83 - 124 | Not Specified | nih.gov |
Selectivity and specificity are critical for ensuring that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix. researchgate.netlew.roiupac.org Specificity is the ultimate form of selectivity, implying that no other substance will produce a signal. lew.roiupac.org
In the analysis of this compound, which is often performed using mass spectrometry (MS) based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), high selectivity is achieved by monitoring specific precursor-to-product ion transitions. For Pirimicarb-desmethyl, a transition of m/z 225.1 → 72.1 is commonly used for quantification, with a second transition (e.g., 225.1 → 168.1) for confirmation. ulpgc.es The use of these specific mass transitions provides a high degree of confidence that the detected signal originates from the target analyte.
Selectivity studies involve analyzing blank matrix samples to check for any interfering peaks at the retention time and mass transition of the analyte. researchgate.net A method is considered selective if no significant interferences are observed. For instance, a study on pirimicarb and its metabolites in various fruits and vegetables found that while some interferences were present with single MS, these were eliminated by using tandem MS (MS/MS). nih.gov
The matrix effect is a well-known phenomenon in LC-MS/MS analysis where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Evaluating and compensating for matrix effects is a critical step in method validation.
This compound, as a stable isotope-labeled internal standard, is the gold standard for compensating for matrix effects. nih.gov Because it is chemically and physically almost identical to the unlabeled Pirimicarb-desmethyl, it co-elutes from the chromatography column and experiences the same ionization suppression or enhancement. nih.govnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect can be effectively normalized. nih.gov
The evaluation of matrix effects typically involves comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte). A significant difference in response indicates the presence of matrix effects. The use of this compound helps to correct for these effects, leading to more accurate and reliable quantitative results. nih.gov
Inter-laboratory harmonization and proficiency testing (PT) are essential components of external quality control. isobudgets.com They are used to assess the performance of laboratories and ensure the comparability and reliability of results across different analytical facilities. dtu.dkaccredia.it
Proficiency tests involve the distribution of a common sample (the test item) to a group of participating laboratories for analysis. isobudgets.comeurl-pesticides.eu The results are then compared to a reference value to evaluate the laboratory's performance. For pesticide residue analysis, including pirimicarb and its metabolites, European Union Reference Laboratories (EURLs) organize annual proficiency tests. dtu.dk
While a specific PT scheme solely for this compound is unlikely, its use as an internal standard is integral to the successful analysis of pirimicarb in these tests. The performance of a laboratory in a PT for pirimicarb would be directly influenced by the correct application and handling of its deuterated internal standard. These programs help to harmonize analytical methods and ensure that all participating laboratories can achieve accurate and comparable results, which is crucial for regulatory monitoring and food safety. dtu.dk
Environmental Dynamics and Fate of Pirimicarb Desmethyl D6
Formation and Occurrence of Pirimicarb-desmethyl in Environmental Compartments
Pirimicarb-desmethyl is a primary transformation product of the carbamate (B1207046) insecticide Pirimicarb (B1678450). Its presence in the environment is directly linked to the use of the parent compound in agriculture.
Transformation from Parent Compound Pirimicarb
Pirimicarb-desmethyl is formed from Pirimicarb through various metabolic and degradation processes in the environment. In soil, the aerobic metabolism of Pirimicarb leads to its degradation, with Pirimicarb-desmethyl being one of the initial metabolites. The carbamate portion of both Pirimicarb and Pirimicarb-desmethyl appears to mineralize within a timeframe of 2 to 6 weeks in most soil types csbsju.edu.
Photodegradation is another significant pathway for the formation of Pirimicarb-desmethyl. When Pirimicarb is exposed to sunlight, particularly at wavelengths greater than 280 nm, it readily decomposes nih.gov. This process involves photooxidation, which leads to the formation of N-formylpirimicarb, and in a subsequent step, to Pirimicarb-desmethyl nih.gov.
Detection in Soil Matrices
As a metabolite of Pirimicarb, Pirimicarb-desmethyl is detected in soil following the application of the parent insecticide. The persistence of Pirimicarb in soil can vary significantly depending on environmental conditions, with reported half-lives ranging from 7 to 234 days nih.gov. The degradation of Pirimicarb in agricultural soils, such as clay and silt loam, has been studied, indicating its transformation to metabolites including Pirimicarb-desmethyl nih.gov. While specific concentration ranges for Pirimicarb-desmethyl are not extensively documented in all soil types, its presence is a key indicator of Pirimicarb degradation in the terrestrial environment. For instance, in a study of pesticide distribution in soil samples, the parent compound Pirimicarb was detected at various concentrations, suggesting the concurrent presence of its metabolites researchgate.net.
Presence in Aquatic Ecosystems
The potential for Pirimicarb and its degradates, including Pirimicarb-desmethyl, to be present in aquatic ecosystems is recognized csbsju.edu. Pirimicarb's relatively high water solubility and weak adsorption to soil particles suggest it can be transported to surface waters via runoff epa.gov. Once in an aquatic environment, Pirimicarb can undergo degradation, leading to the formation of Pirimicarb-desmethyl. The U.S. Environmental Protection Agency (EPA) has established Aquatic Life Benchmarks for Pirimicarb to assess potential risks to aquatic organisms, which indirectly acknowledges the presence of its degradates in these environments epa.gov.
Atmospheric Transport Considerations (as a metabolite)
While Pirimicarb itself has a relatively low vapor pressure, suggesting that high concentrations in the vapor phase are not expected, the potential for atmospheric transport of pesticides and their metabolites is an area of ongoing research epa.gov. Studies have shown that pesticides can enter the atmosphere through spray drift and volatilization from soil and vegetation acs.org. Although specific studies on the long-range atmospheric transport of Pirimicarb-desmethyl are limited, the detection of the parent compound, Pirimicarb, in the European atmosphere at concentrations ranging from 411.16 pg/m³ to 11011.45 pg/m³ indicates that atmospheric dispersal is possible acs.org. The atmospheric residence time of a pesticide is a key factor in its potential for long-range transport, and while not specifically calculated for Pirimicarb-desmethyl, the general principles of atmospheric transport of organic chemicals would apply acs.orgenvirocomp.com.
Environmental Persistence and Degradation Pathways of Pirimicarb-desmethyl
The persistence of Pirimicarb-desmethyl in the environment is governed by its susceptibility to further degradation processes, primarily photolysis in aqueous solutions.
Photolytic Degradation Processes in Aqueous Solutions
Pirimicarb-desmethyl, once formed in aqueous environments, can undergo further photodegradation. Studies on the photolysis of Pirimicarb have identified Pirimicarb-desmethyl as an intermediate product which is then subject to further breakdown csbsju.edufao.org.
The photodegradation of Pirimicarb in water is a rapid process, with a reported half-life of less than a day nih.gov. This process leads to a variety of photoproducts. Research has shown that in aqueous solutions, Pirimicarb initially transforms into several compounds, including Pirimicarb-desmethyl (referred to as compound III in some studies) csbsju.edu. This metabolite then undergoes further degradation to other compounds csbsju.edu. The environmental half-life of these photoproducts is generally considered to be short, suggesting reduced persistence in natural waters fao.org.
The table below summarizes the half-life of Pirimicarb under different conditions, which influences the formation and subsequent degradation of Pirimicarb-desmethyl.
| Condition | Half-life (t½) | Reference |
| Pirimicarb in Soil | 7 - 234 days | nih.gov |
| Pirimicarb in Aqueous Solution (UV light) | < 1 day | nih.gov |
| Pirimicarb Photodegradation (in organic solvents) | Up to 140 minutes | nih.gov |
It is important to note that while Pirimicarb-desmethyl is a step in the degradation pathway, it is not the final product. Further photolytic processes can break it down into smaller, less complex molecules csbsju.edu. The photocatalytic degradation of Pirimicarb has also been investigated, showing that under certain conditions, it can be efficiently degraded, with its main active species in the degradation process being hydroxyl and superoxide (B77818) radicals mdpi.com.
Hydrolytic Stability and Transformation
The formation of Pirimicarb-desmethyl is a key step in the transformation of the parent compound, Pirimicarb. epa.gov Hydrolysis is one of the abiotic processes that can contribute to the degradation of Pirimicarb. While specific hydrolysis data for Pirimicarb-desmethyl-d6 is not detailed in the available literature, the stability of the parent compound provides context. Studies on Pirimicarb suggest it is relatively stable at environmental pH levels, though it may hydrolyze more rapidly in conditions with a pH between 7 and 9. epa.gov
The transformation of Pirimicarb leads to several key products, including Pirimicarb-desmethyl (R34836). fao.org This process involves the removal of a methyl group from the dimethylamino moiety. Further transformation of Pirimicarb-desmethyl can occur, leading to other compounds. For example, studies on the photodegradation of Pirimicarb show that its desmethyl metabolite (referred to as compound III in one study) can further degrade into other products like 2-amino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate (B8479999) (IV) and 2-(formylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate (IX). csbsju.edufao.org
Microbial Biotransformation in Soil and Water Systems
Microbial activity is a significant factor in the degradation of Pirimicarb and its metabolites in the environment. The carbamate portion of both Pirimicarb and its degradate, Pirimicarb-desmethyl, appears to mineralize within 2 to 6 weeks in most soils, a process largely attributed to microbial action. epa.gov
Half-Life Determination in Various Environmental Media
The half-life of a compound is the time it takes for 50% of the initial amount to degrade. orst.edu This value is a key indicator of a substance's persistence in the environment. While specific half-life data for this compound is limited, the degradation rates of the parent compound, Pirimicarb, provide valuable insight, as Pirimicarb-desmethyl is an integral part of this degradation sequence. The half-life of Pirimicarb can vary significantly depending on the environmental conditions. nih.gov
In soil, the half-life of Pirimicarb is reported to range from 7 to 234 days. nih.gov One study noted a biodegradation half-life of 208 days in soil at 20°C, classifying it as a persistent pesticide. nih.gov Another study reported a half-life of about 9 days in a moist, sandy loam. nih.gov The mineralization of the carbamate portion of Pirimicarb-desmethyl within 2 to 6 weeks suggests a relatively short persistence for this part of the molecule in most soils. epa.gov In aqueous solutions exposed to UV light, Pirimicarb's half-life is less than one day. nih.gov
| Environmental Medium | Condition | Reported Half-Life (t½) |
| Soil | General Range | 7 - 234 days nih.gov |
| Soil | At 20°C | 208 days nih.gov |
| Soil | Moist, sandy loam (pH 8.6) | ~9 days nih.gov |
| Aqueous Solution | Exposed to UV light | < 1 day nih.gov |
| Water/Sediment System | - | > 23 days nih.gov |
This table presents data for the parent compound, Pirimicarb, to indicate the environmental persistence within which Pirimicarb-desmethyl is formed and degraded.
Environmental Mobility and Distribution of Pirimicarb-desmethyl
The mobility and distribution of Pirimicarb-desmethyl in the environment are governed by several interconnected processes, including its potential to leach through soil, its tendency to volatilize, and its sorption to soil and sediment particles.
Leaching Potential in Soil Profiles
The potential for a chemical to leach through the soil profile and reach groundwater is a significant environmental concern. Pirimicarb is expected to be mobile in soil and water environments. epa.gov Its relatively high water solubility and weak adsorption to surfaces suggest it could be washed off plant surfaces and transported into the soil column. epa.gov
Due to its mobility, particularly in sandy soils, Pirimicarb may present a leaching hazard in coarse, acidic soils with low biological activity or in anaerobic soils where its persistence would be longer. epa.gov While the leaching potential of the parent compound has been studied, the specific mobility of its degradates, including Pirimicarb-desmethyl, is often cited as unknown. epa.gov However, given that it is a transformation product, its movement is intrinsically linked to the fate of the parent compound.
Volatilization Rates from Environmental Surfaces
Volatilization is the process by which a substance evaporates from a surface, such as soil or water, into the atmosphere. Some off-site movement of Pirimicarb might occur through volatilization, which is typically enhanced by hot and dry conditions. epa.gov However, the vapor pressure of Pirimicarb is relatively low, suggesting that concentrations in the vapor phase are expected to be low. epa.gov Consequently, significant distribution via volatilization from environmental surfaces is not considered a primary dissipation pathway for Pirimicarb and, by extension, its desmethyl metabolite.
Sorption to Soil Constituents and Sediments
Sorption, which includes both adsorption and absorption, to soil and sediment particles is a critical process that affects a chemical's mobility and bioavailability. nih.gov Compounds that sorb strongly to soil are less likely to leach into groundwater or be available for uptake by organisms. usu.edu
The sorption of Pirimicarb is influenced by soil properties. Studies have shown a significant correlation between the distribution coefficient (Kd), a measure of sorption, and the clay content of the soil. documentsdelivered.com Soil pH and organic matter content also play crucial roles. documentsdelivered.comhnxb.org.cn Adsorption tends to be negatively correlated with soil pH and positively correlated with organic carbon content. storkapp.me In soils with high clay content and low organic matter, Pirimicarb tends to be more strongly sorbed. nih.gov The adsorption process for Pirimicarb in soils can often be described by the Freundlich and Langmuir isotherms. hnxb.org.cn Given that Pirimicarb-desmethyl is a metabolite, its sorption characteristics are expected to be influenced by similar soil properties.
| Soil Property | Influence on Pirimicarb Sorption |
| Clay Content | Positively correlated; higher clay content leads to stronger sorption. documentsdelivered.comhnxb.org.cn |
| Organic Matter/Carbon | Positively correlated; higher organic content generally increases sorption. documentsdelivered.comstorkapp.me |
| pH | Negatively correlated; sorption tends to decrease as pH increases. documentsdelivered.comhnxb.org.cn |
Bioavailability in Environmental Systems
Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the bioavailability of this compound in environmental systems is not publicly available. This is not unexpected, as deuterated compounds such as this compound (a heavy isotope-labeled version of the metabolite desmethyl-pirimicarb) are primarily synthesized for use as internal standards in analytical chemistry, particularly in residue analysis and environmental monitoring studies. Their purpose is to improve the accuracy and precision of quantifying the non-labeled target compound in various matrices.
The environmental behavior and bioavailability of this compound are presumed to be virtually identical to its non-deuterated counterpart, desmethyl-pirimicarb. However, detailed studies focusing specifically on the bioavailability of desmethyl-pirimicarb are also scarce.
Desmethyl-pirimicarb is recognized as a principal metabolite of the insecticide Pirimicarb. epa.govnih.gov The United States Environmental Protection Agency (EPA) notes that the carbamate portion of both pirimicarb and its degradate, desmethyl-pirimicarb, tends to mineralize within a timeframe of two to six weeks in most soil environments. epa.gov Both the parent compound, pirimicarb, and its resulting degradates are anticipated to exhibit mobility in soil and water, with a moderate level of persistence. epa.gov However, the specific mobility characteristics of the degradates have not been definitively established. epa.gov
Research on the degradation of pirimicarb on crops such as lettuce has shown a rapid transformation of the parent compound into its N-methyl-N-formyl and N-demethyl (desmethyl) analogs. researchgate.net In one study, ten days following the application of pirimicarb, only desmethyl-pirimicarb was detectable, and at very low residue levels. researchgate.net
While this information provides a general understanding of the formation and persistence of desmethyl-pirimicarb in the environment, it does not offer the specific quantitative data on bioavailability required for a detailed analysis and the creation of data tables. Factors influencing bioavailability, such as sorption-desorption coefficients (Koc), bioaccumulation factors (BCF), and the impact of soil and water properties (e.g., pH, organic matter content) on the uptake of desmethyl-pirimicarb by organisms, are not sufficiently documented in the available literature.
Consequently, without dedicated research on the bioavailability of either this compound or desmethyl-pirimicarb, a thorough and data-rich discussion on this specific topic, including detailed research findings and interactive data tables, cannot be provided at this time.
Biotransformation and Metabolic Pathways of Pirimicarb Desmethyl in Non Human Organisms
Plant Metabolism of Pirimicarb (B1678450) Leading to Desmethyl Metabolites
Upon application, pirimicarb is metabolized by plants, with one of the key pathways being demethylation. The parent compound is often rapidly transformed into its N-demethyl analogue, among other metabolites. researchgate.net Studies on various crops, including lettuce, potatoes, apples, and wheat, have shown that pirimicarb is a major residue, but its metabolites, such as the desmethyl form, are also present. nih.gov The rate of degradation can be rapid; in some cases, only the desmethyl metabolite (referred to as metabolite III in one study) was detectable 10 days after application, albeit at very low levels. researchgate.net
Uptake and Translocation in Horticultural Crops
The uptake and translocation of pesticides in plants are influenced by various factors, including the plant species, its growth stage, and environmental conditions like temperature and day length. nih.gov The chemical properties of the pesticide, such as its water solubility and the n-octanol–water partition coefficient (log KOW), also play a significant role in its movement within the plant. nih.gov
In horticultural crops, pirimicarb and its metabolites can be absorbed by the plant and moved from the point of application to other tissues. Research on peaches and nectarines indicates that the decrease in pirimicarb residue is primarily due to the dilution effect from fruit growth. researchgate.net In rotational crop studies, residues of pirimicarb and its metabolite R34836 (a desmethyl-formamido variant) were found, confirming their uptake from the soil by subsequent crops. nih.gov The specific dynamics of uptake and translocation for pirimicarb-desmethyl are part of the broader metabolic fate of the parent compound within the plant system.
Conjugation Reactions in Plant Tissues
Once formed, metabolites like pirimicarb-desmethyl can undergo further transformation in plant tissues through conjugation reactions. This is a common detoxification pathway in plants where metabolites are linked to endogenous molecules such as sugars (e.g., glucose) or amino acids. This process generally increases the water solubility of the metabolite, facilitating its transport and sequestration within the plant, often in vacuoles or cell walls. While the search results confirm the rapid metabolism of pirimicarb to its desmethyl form, specific details on the subsequent conjugation of pirimicarb-desmethyl in plant tissues are not extensively detailed in the provided search results.
Insect Metabolism and Detoxification Mechanisms (focused on Pirimicarb's desmethyl pathway)
Insects have evolved sophisticated detoxification systems to metabolize foreign compounds like insecticides. These systems often involve enzymes that modify the chemical structure of the pesticide, typically making it less toxic and easier to excrete. mdpi.com For carbamate (B1207046) insecticides, hydrolysis of the carbamate ester bond is a primary metabolic route. nih.gov
Enzymatic Pathways in Target Pests
The metabolism of pirimicarb in target pests, such as aphids, involves several enzymatic pathways. The desmethylation of pirimicarb is a key step in its detoxification. This reaction is often catalyzed by cytochrome P450 monooxygenases (CYP450s), a major family of detoxification enzymes in insects. mdpi.commdpi.com These enzymes introduce oxidative changes to the insecticide molecule, including the removal of methyl groups (demethylation), which alters its ability to bind to its target site, acetylcholinesterase. mdpi.comnih.gov The resulting pirimicarb-desmethyl is generally less toxic to the insect than the parent compound.
Table 1: Key Insect Detoxification Enzyme Families and their Role
| Enzyme Family | General Function in Pesticide Metabolism | Relevance to Pirimicarb-desmethyl Pathway |
|---|---|---|
| Cytochrome P450s (CYP450) | Catalyze oxidative reactions, including hydroxylation, epoxidation, and dealkylation. | Directly involved in the N-demethylation of pirimicarb to form pirimicarb-desmethyl. mdpi.commdpi.com |
| Glutathione (B108866) S-transferases (GSTs) | Conjugate glutathione to xenobiotics, increasing water solubility for excretion. | May be involved in the further detoxification of pirimicarb metabolites. mdpi.commpg.de |
| Carboxylesterases (CarE) | Hydrolyze ester linkages in pesticides. | Primarily involved in breaking down the carbamate ester bond, a parallel pathway to demethylation. nih.govmdpi.com |
Biotransformation in Non-Target Arthropods
Non-target arthropods, including beneficial predators and parasitoids, can also be exposed to pesticides and possess similar detoxification mechanisms to target pests. beyondpesticides.orgnih.gov The biotransformation of pirimicarb in these organisms also involves metabolic pathways that can lead to the formation of pirimicarb-desmethyl. The activity of detoxification enzymes like CYP450s and GSTs can vary significantly between species, influencing their susceptibility to the insecticide. bcpc.org
The impact on non-target arthropods depends not only on the toxicity of the parent compound but also on the rate and pathway of its metabolism. cabidigitallibrary.org If a non-target species can efficiently metabolize pirimicarb into less toxic forms like pirimicarb-desmethyl, it may be less affected. However, the metabolic capacity can differ, leading to varying levels of impact across different beneficial species. beyondpesticides.org
Aquatic Organism Metabolism of Pirimicarb and its Metabolites
The metabolism of pirimicarb in aquatic environments is a key factor in determining its persistence and potential for chronic toxicity to non-target organisms. epa.gov Aquatic species, including fish and invertebrates, possess enzymatic systems capable of transforming pirimicarb into various metabolites.
Fish Biotransformation Capabilities
While extensive, species-specific data on the complete metabolic pathways of pirimicarb in fish are limited, the biotransformation is expected to follow general routes observed for xenobiotics in aquatic vertebrates. nih.gov These pathways primarily involve hydrolysis, oxidation, and conjugation to increase the water solubility of the compound and facilitate its excretion. The primary organ for this biotransformation in fish is the liver, which contains the necessary enzyme systems. nih.gov
Based on aerobic metabolism studies, the degradation of pirimicarb proceeds through the formation of several key metabolites. epa.gov The initial transformation often involves the removal of a methyl group from the dimethylamino moiety, resulting in the formation of desmethyl pirimicarb. epa.gov Subsequent or alternative pathways include the hydrolysis of the carbamate ester bond, leading to the formation of hydroxypyrimidine metabolites. epa.gov
Key identified metabolites in metabolic studies include:
Desmethyl pirimicarb (Compound III): 5,6-Dimethyl-2-methylamino-pyrimidin-4-yl dimethyl carbamate. epa.gov
Compound V: 5,6-Dimethyl-2-dimethylamino-4-hydroxy pyrimidine (B1678525). epa.gov
Compound VI: 5,6-Dimethyl-2-methylamino-4-hydroxy pyrimidine. epa.gov
The carbamate portion of the pirimicarb molecule appears to be susceptible to mineralization, ultimately breaking down to carbon dioxide. epa.gov However, the pyrimidine ring structure may persist for a longer duration in the environment. epa.gov
Invertebrate Metabolic Processes
Aquatic invertebrates play a significant role in the environmental fate of pirimicarb. Studies on species such as Daphnia magna (water flea) indicate that these organisms can bioaccumulate the insecticide from the water column. nih.gov The bioaccumulation factor (BCF) for Daphnia magna has been calculated at 31-37 on a dry weight basis in systems containing sediment, and up to 50 in water without sediment. nih.gov
Metabolic processes within these invertebrates are crucial for detoxification and elimination. Research has shown that an altered metabolic or excretion rate is a key factor in the development of tolerance to pirimicarb in Daphnia magna. nih.govresearchgate.net Tolerant populations exhibit significantly faster depuration rates, reducing the internal concentration of the toxicant more rapidly than non-tolerant populations. researchgate.net This suggests an efficient enzymatic system capable of breaking down the parent compound. nih.gov
The half-life of pirimicarb within the bodies of Daphnia magna demonstrates a stark contrast between control groups and those with acquired tolerance after continuous exposure. researchgate.net
| D. magna Group | Initial Internal Pirimicarb Concentration (µg/kg) | Internal Concentration after 24h (µg/kg) | Estimated Half-Life (hours) |
|---|---|---|---|
| Control Group | 4.0 | 0.8 | 11.6 |
| Tolerant Group (Exposed to 7.5 µg/L) | 8.3 | < 0.5 | 1.7 |
Microbial Metabolism in Bioremediation Contexts
Microbial degradation is a primary pathway for the breakdown of pirimicarb in soil and aquatic sediments, representing a key process in the natural attenuation and potential bioremediation of contaminated sites.
Isolation of Degrading Microbial Strains
Numerous microbial strains capable of degrading pirimicarb have been isolated from environments with a history of pesticide contamination, such as agricultural soils. researchgate.netwjpls.orgscispace.comrjas.org The most common method for isolating such organisms is the enrichment culture technique. wjpls.orgscispace.com This method involves incubating soil or water samples in a minimal salt medium where the pesticide is supplied as the sole source of carbon or energy, thereby selectively promoting the growth of microbes that can utilize the compound. wjpls.orgscispace.com
Fungal species have demonstrated a high potential for pirimicarb degradation. Specific strains identified include:
Trichoderma viride
Trichoderma harzianum
Enzymatic Mechanisms of Biotransformation
The central mechanism in the microbial biotransformation of pirimicarb, as with other carbamate pesticides, is the enzymatic hydrolysis of the carbamate ester linkage. mdpi.com This initial step is critical as it cleaves the molecule, typically leading to a significant reduction in its insecticidal activity.
The primary enzyme class responsible for this reaction is the hydrolases, specifically carboxylesterases. These enzymes catalyze the cleavage of the ester bond, separating the carbamate side chain from the pyrimidine ring. This process results in the formation of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, which has been identified as the major product in the microbial degradation of pirimicarb in soil.
Advanced Research Applications of Pirimicarb Desmethyl D6 As an Isotopic Standard
Utilization in Trace Analysis of Pirimicarb (B1678450) and its Metabolites
The primary application of Pirimicarb-desmethyl-d6 is as an internal standard in the trace analysis of pirimicarb and its metabolites, such as desmethyl-pirimicarb and desmethylformamido-pirimicarb. nih.gov In complex analytical procedures, losses of the target analyte can occur during sample preparation, extraction, and instrumental analysis. Because this compound behaves almost identically to the native analyte (the non-labeled pirimicarb metabolite) throughout this process, it can effectively compensate for these variations. By adding a known amount of the isotopic standard to the sample at the beginning of the workflow, the ratio of the native analyte to the standard can be measured. This ratio remains constant even if analyte is lost, enabling highly accurate quantification.
Modern analytical methods are often designed to detect a wide array of pesticide residues simultaneously in a single analytical run. These "multi-residue" methods are essential for efficient monitoring of contaminants. This compound is employed as an internal standard in such comprehensive screening techniques. Its use helps to correct for matrix effects, where other components in a complex sample (like soil or a plant extract) can interfere with the instrument's response, either enhancing or suppressing the signal of the target analyte. By using an isotopic standard, which is affected by the matrix in the same way as the target compound, analysts can achieve reliable quantification across a broad spectrum of pesticides and sample types.
Determining the concentration of pirimicarb and its degradation products in environmental matrices like water and soil is crucial for monitoring contamination. The use of this compound as an internal standard is vital for achieving the low detection limits required for environmental analysis. For instance, methods have been developed for determining pirimicarb residues in surface waters, where concentrations can be very low. scielo.br The stability and known concentration of the added isotopic standard allow for precise measurement even at trace levels, ensuring that data on environmental contamination is accurate and reliable for risk assessment. europa.eu
To ensure the safety of the agricultural supply chain, rigorous testing for pesticide residues in food and animal feed is mandatory. This compound is used in analytical methods to quantify residues of pirimicarb and its metabolites in various agricultural commodities. nih.govresearchgate.net For example, methods using liquid chromatography-mass spectrometry (LC-MS) have been developed to simultaneously measure pirimicarb and its desmethyl and desmethylformamido metabolites in crops like fruits and vegetables. nih.govresearchgate.net The use of the isotopic standard in these methods corrects for potential analyte loss during the extensive sample cleanup procedures often required for complex food matrices, ensuring compliance with regulatory limits. hpc-standards.com
A study on the determination of pirimicarb and its metabolites in various fruits and vegetables demonstrated the effectiveness of using such analytical methods. The recovery rates, which indicate the efficiency of the extraction and analysis process, were found to be within acceptable ranges for various commodities.
Table 1: Recovery Rates of Pirimicarb and its Metabolites in Various Commodities
| Commodity | Spiking Level (mg/kg) | Pirimicarb Recovery (%) | Desmethylformamido-pirimicarb Recovery (%) | Desmethyl-pirimicarb Recovery (%) |
|---|---|---|---|---|
| Plums | 0.05 | 83-124% | 83-124% | 83-124% |
| Peas | 0.005 | 83-124% | 83-124% | 83-124% |
| Green Beans | 0.005 | 83-124% | 83-124% | 83-124% |
| Broad Beans | 0.005 | 83-124% | 83-124% | 83-124% |
| Carrots | 0.005 | 83-124% | 83-124% | 83-124% |
| Swedes | 0.005 | 83-124% | 83-124% | 83-124% |
Data sourced from a study on the determination of pirimicarb residues. nih.govresearchgate.net
Role in Method Development and Validation for Pesticide Residue Analysis
The development of robust and reliable analytical methods is a cornerstone of chemical metrology. This compound plays a significant role in the development and validation of new methods for pesticide residue analysis. dergipark.org.trdergipark.org.tr
A critical step in residue analysis is the extraction of the target compounds from the sample matrix. The efficiency of this extraction can vary significantly depending on the solvent used, the extraction technique, and the nature of the sample itself. europa.euusda.gov By adding this compound to the sample before extraction (a process known as "spiking"), analysts can accurately measure the percentage of the standard that is recovered at the end of the process. This recovery percentage is a direct measure of the extraction efficiency for the native analyte. This allows researchers to optimize extraction conditions to maximize recovery and ensure the entire residue is accounted for.
Table 2: Factors Influencing Pesticide Extraction Efficiency
| Factor | Description | Potential Impact on Efficiency |
|---|---|---|
| Solvent Type | The choice of solvent (e.g., ethyl acetate, acetonitrile, methanol) must match the polarity of the target analyte. | A mismatched solvent can lead to poor recovery of the pesticide from the sample matrix. |
| Matrix Complexity | Different matrices (e.g., fruits, vegetables, soil) contain various interfering substances. | Co-extractives can suppress the analytical signal or bind to the analyte, reducing extraction efficiency. |
| Extraction Technique | Methods can range from simple shaking to more advanced techniques like Accelerated Solvent Extraction (ASE). usda.gov | The chosen technique affects the time, solvent consumption, and completeness of the extraction. |
| pH of the Medium | The pH can influence the chemical form and solubility of the pesticide. | Adjusting the pH can enhance the transfer of the analyte into the extraction solvent. |
This table summarizes general factors that are assessed during method development, where an isotopic standard like this compound would be used to measure the outcome of changes in these parameters.
For accurate quantification, an analytical instrument must be calibrated. A calibration curve is generated by analyzing a series of standards with known concentrations of the target analyte. When an internal standard like this compound is used, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratiometric approach corrects for variations in injection volume and instrument response during the analysis. It ensures the linearity of the calibration curve over a wide range of concentrations, which is a critical parameter in method validation. The use of spiked calibration curves, where standards are added to blank matrix samples, is a valid approach to counteract matrix effects and improve accuracy. This ensures that the quantification of unknown samples is both precise and accurate.
Interferences and Signal Suppression Effects Assessment
In quantitative analysis using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects such as signal suppression or enhancement are significant challenges that can compromise the accuracy and reliability of results. Isotope-labeled internal standards, such as this compound, are instrumental in assessing and correcting for these matrix-induced interferences. By behaving almost identically to the native analyte (Pirimicarb-desmethyl) during sample preparation and chromatographic separation, the deuterated standard helps to normalize variations in signal intensity caused by the sample matrix.
Research focused on the optimization of LC-MS/MS methods for pirimicarb and its metabolites highlights the importance of instrumental parameters in mitigating signal suppression and enhancing sensitivity. dergipark.org.tr Systematic optimization of parameters such as interface temperature, desolvation line temperature, and heat block temperature is crucial for achieving the maximum signal intensity for each analyte. dergipark.org.tr For instance, studies have shown that Pirimicarb-desmethyl responds best at a specific interface temperature (250 °C) and that a desolvation line temperature of 150 °C yields the highest intensities for this metabolite. dergipark.org.tr
By monitoring the signal of this compound alongside the target analyte, analysts can effectively evaluate the extent of signal suppression in a given sample. If both the analyte and the standard show a concurrent decrease in signal intensity compared to a clean solvent, it indicates the presence of matrix effects. The use of the isotopic standard allows for accurate quantification because the ratio of the analyte to the standard remains constant, even if the absolute signals are suppressed.
Detailed findings on the optimization of MS parameters for Pirimicarb-desmethyl demonstrate how specific conditions can be fine-tuned to maximize the analytical signal, thereby improving the limits of detection and quantification in complex matrices.
Table 1: Optimized LC-MS/MS Parameters for Pirimicarb Metabolite Analysis
| Parameter | Analyte | Optimal Condition for Highest Signal Intensity |
|---|---|---|
| Interface Temperature | Pirimicarb-desmethyl | 250 °C |
| Pirimicarb | 150 °C and 400 °C | |
| Pirimicarb-desmethyl-formamido | 150 °C and 300 °C | |
| Desolvation Line Temp. | Pirimicarb-desmethyl | 150 °C |
| Pirimicarb | 150 °C | |
| Pirimicarb-desmethyl-formamido | 200 °C | |
| Heat Block Temperature | Pirimicarb-desmethyl | 100, 200, and 350 °C (comparable intensities) |
| Pirimicarb | 300 °C | |
| Pirimicarb-desmethyl-formamido | 100 and 200 °C | |
| Column Oven Temperature | Pirimicarb-desmethyl | 50 °C |
| Pirimicarb | 40 °C and 50 °C | |
| Pirimicarb-desmethyl-formamido | 50 °C | |
| CID Gas Pressure | All Analytes | 270 kPa |
| Interface Voltage | All Analytes | 4.0 kV |
This table is generated based on data from a study on the optimization of pirimicarb and its metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. dergipark.org.tr
Research on Isotopic Exchange and Stability in Analytical Systems
A critical requirement for an internal standard is that it remains stable throughout the analytical procedure and does not undergo isotopic exchange with the surrounding matrix or solvents. This compound is synthesized with deuterium (B1214612) atoms on the N-dimethyl group, which are covalently bonded to carbon atoms. These C-D bonds are highly stable under typical analytical conditions and are not prone to exchange with protons from the solvent (e.g., water or methanol). This stability ensures the mass difference between the standard and the native analyte is maintained, which is fundamental for mass spectrometry-based quantification.
Studies developing analytical methods for pirimicarb and its metabolites have implicitly confirmed the stability of these compounds during analysis. Research has shown that during the extraction process from various fruit and vegetable matrices using solvents like ethyl acetate, no interconversion between pirimicarb and its desmethyl metabolites occurs. researchgate.net Furthermore, the compounds were found to be stable in the prepared extracts for at least seven days under appropriate storage conditions. researchgate.net This stability is a prerequisite for a reliable analytical method and indicates that the corresponding isotope-labeled standards, like this compound, would also remain stable under these conditions, without risk of degradation or isotopic exchange that could compromise the integrity of the analysis.
Application in Environmental Isotope Tracing Studies
CSIA is a powerful method used to identify the sources and trace the transformation pathways of organic pollutants in the environment. researchgate.netnih.gov The technique relies on measuring the subtle changes in the natural isotopic ratios (e.g., ¹³C/¹²C) of a contaminant as it undergoes degradation. nih.gov These processes often result in isotopic fractionation, where molecules with lighter isotopes react slightly faster, leaving the remaining pool of the contaminant enriched in the heavier isotope. nih.gov
In such studies, this compound serves as an ideal internal standard for the accurate quantification of the parent compound, Pirimicarb, and its metabolite, Pirimicarb-desmethyl, in complex environmental samples like soil and water. Because the standard is added at a known concentration at the beginning of the sample preparation, it corrects for any loss of analyte during extraction and cleanup. This ensures that the measured concentrations used to assess degradation rates are highly accurate.
By providing precise quantitative data, the use of this compound as a standard supports the interpretation of isotopic fractionation data obtained through CSIA. This combined approach allows researchers to differentiate between various degradation pathways (e.g., biodegradation vs. photodegradation) and to better understand the persistence and fate of pirimicarb in different environmental compartments. researchgate.net Isotopic research is therefore a critical component in establishing the safe and effective use of agricultural chemicals. iaea.orgiaea.org
Research Gaps and Future Perspectives for Pirimicarb Desmethyl D6 Studies
Development of Novel Analytical Approaches
The accurate and efficient detection of Pirimicarb-desmethyl-d6 is fundamental to all aspects of its study. While standard analytical methods exist, there is a pressing need for the development of more advanced and field-deployable techniques.
Miniaturized and On-site Detection Technologies
Current laboratory-based methods for pesticide analysis can be time-consuming and require sophisticated instrumentation. A significant research gap exists in the development of miniaturized and portable technologies for the on-site detection of this compound. The advent of portable mass spectrometers presents a promising frontier for real-time analysis in the field, offering the potential for rapid screening of environmental samples. nih.govornets.comyoutube.com Another avenue for exploration is the development of biosensors, which could provide a cost-effective and user-friendly platform for the detection of carbamate (B1207046) metabolites. These technologies would enable more efficient monitoring of environmental contamination and facilitate quicker responses to potential risks.
Enhanced Sensitivity and Selectivity Methodologies
Achieving high sensitivity and selectivity is paramount in analytical chemistry, particularly when dealing with trace levels of contaminants in complex matrices. For this compound, which is often used as an internal standard in analytical methods, ensuring its distinct and interference-free detection is critical. nih.gov
Future research should focus on the development of highly selective materials for sample preparation and analysis. Molecularly Imprinted Polymers (MIPs) offer a promising approach, as they can be designed to have specific recognition sites for target molecules like pirimicarb (B1678450) and its metabolites. nih.govnih.govrsc.org The application of MIPs in solid-phase extraction or as part of a sensor system could significantly enhance the selectivity of analytical methods for this compound.
Furthermore, advancements in mass spectrometry, such as the use of high-resolution instruments and tandem mass spectrometry (MS/MS), will continue to play a vital role in improving both sensitivity and selectivity. nih.govnih.govresearchgate.net The optimization of existing methods, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, specifically for deuterated metabolites, will also contribute to more accurate and reliable quantification. nih.gov
Advanced Environmental Modeling Incorporating Metabolite Data
Refined Exposure Assessment Models
Exposure assessment models are critical tools for estimating the potential risks of pesticides to humans and ecosystems. A significant research gap is the refinement of these models to explicitly include the contributions of metabolites like desmethyl-pirimicarb. nih.govresearchgate.netepa.gov Future models should incorporate the physicochemical properties and degradation kinetics of Pirimicarb-desmethyl to provide a more realistic estimation of exposure levels in various environmental compartments. The use of probabilistic approaches in risk assessment can also help to account for variability and uncertainty in exposure parameters. nih.gov
Predictive Tools for Environmental Fate
Predicting the environmental fate of Pirimicarb-desmethyl is crucial for understanding its persistence, mobility, and potential for contamination of soil and water resources. Existing models for pesticide transport in surface water and groundwater, such as the Pesticide Root Zone Model (PRZM), the Surface Water Concentration Calculator (SWCC), and MODFLOW, provide a solid foundation. epa.govresearchgate.netusda.govepa.govmdpi.com However, there is a need to develop and validate predictive tools that are specifically parameterized for pirimicarb metabolites. This includes incorporating data on the degradation rates of desmethyl-pirimicarb in different environmental matrices and its potential for leaching and runoff. The EPA's fact sheet on pirimicarb indicates that its degradates can be persistent, highlighting the importance of including them in environmental fate assessments. epa.gov
Unexplored Metabolic Pathways in Diverse Non-Human Organisms
While the metabolism of pirimicarb has been studied in mammals and some soil microorganisms, there is a significant lack of knowledge regarding its metabolic fate in a wider range of non-human organisms. nih.govnih.gov Understanding these pathways is essential for assessing the potential for bioaccumulation and toxic effects across different trophic levels.
The metabolic pathways of pirimicarb have been investigated in species such as rats, lactating goats, and the fungus Aspergillus niger. nih.govfao.org Studies have also examined the effects and bioaccumulation of the parent compound in the aquatic invertebrate Daphnia magna. nih.govresearchgate.net However, the specific metabolic transformations of pirimicarb and its desmethyl metabolite in a broader array of wildlife, including various species of fish, birds, amphibians, and other invertebrates, remain largely unexplored. nih.govbeyondpesticides.orgnih.gov
Future research should aim to elucidate the enzymatic systems responsible for the degradation of pirimicarb and the formation and further transformation of its desmethyl metabolite in these organisms. frontiersin.orgresearchgate.net This knowledge is critical for understanding species-specific differences in susceptibility and for developing more accurate ecological risk assessments. The degradation of carbamates by microbial enzymes is a key area of study that could reveal novel bioremediation strategies. mdpi.comnih.govacademicjournals.org
Regulatory Implications for Metabolite Monitoring and Assessment
The regulatory landscape for pesticides and their metabolites is complex and continually evolving. For this compound, its primary regulatory implication is indirect, stemming from its crucial role in the accurate monitoring of its non-labeled counterpart, Pirimicarb-desmethyl. Regulatory bodies such as the European Food Safety Authority (EFSA) and the UK's Health and Safety Executive (HSE) have established Maximum Residue Levels (MRLs) for pirimicarb and, in some cases, have specific "residue definitions" that include its major metabolites. www.gov.ukservice.gov.ukeuropa.eu
For instance, the UK's pesticide residue monitoring program defines the residue for pirimicarb in certain animal products as the "sum of pirimicarb and desmethyl pirimicarb expressed as pirimicarb". www.gov.ukservice.gov.uk This underscores the necessity of having robust analytical methods capable of accurately quantifying Pirimicarb-desmethyl in various food matrices. nih.govresearchgate.net This is where this compound becomes indispensable. As a deuterated internal standard, it is used in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the precision and reliability of the quantification of Pirimicarb-desmethyl. lcms.cznih.govnih.gov
The use of such isotopically labeled standards is a key component of method validation and quality control in residue analysis, as recommended by regulatory guidelines. europa.eu While these standards may not be explicitly named in the overarching regulations, their use is fundamental to generating the high-quality data that regulatory agencies require for risk assessment and compliance verification. nih.govnih.gov The stability and purity of this compound as a reference material are therefore critical for laboratories aiming to meet stringent international safety standards for food and environmental analysis. hpc-standards.com
Future research in this area should focus on the development and validation of analytical methods using this compound for a wider range of food and environmental matrices. This will support more comprehensive monitoring programs and facilitate the enforcement of MRLs. Furthermore, studies exploring the potential for isotopic exchange under various analytical conditions would provide valuable data for ensuring the continued accuracy of monitoring results.
Table 1: Regulatory and Monitoring Details for Pirimicarb and its Metabolite
| Aspect | Details |
| Regulated Compounds | Pirimicarb and its metabolite Pirimicarb-desmethyl are subject to monitoring. |
| Residue Definition | For certain animal products, the regulated residue is the sum of pirimicarb and desmethyl pirimicarb. www.gov.ukservice.gov.uk |
| Analytical Standard | This compound serves as a deuterated internal standard for the accurate quantification of Pirimicarb-desmethyl. |
| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive method used for analysis. nih.govresearchgate.netekb.eg |
| Regulatory Bodies | European Food Safety Authority (EFSA), UK Health and Safety Executive (HSE), and other national authorities. europa.eu |
Integration into Comprehensive Pesticide Metabolite Databases
Comprehensive databases of pesticide metabolites are vital tools for regulatory agencies, researchers, and food safety professionals. These databases centralize information on the identity, toxicity, and occurrence of metabolites, facilitating risk assessment and the management of pesticide residues in the food supply. The European Food Safety Authority (EFSA) maintains such databases, which are populated with data from member states' monitoring programs. europa.eu
The integration of data related to Pirimicarb-desmethyl relies on the generation of accurate and reliable analytical results, a process in which this compound plays a pivotal role. High-quality data, generated using validated methods that include isotopically labeled internal standards, is a prerequisite for inclusion in these regulatory databases. europa.euresearchgate.net This ensures the integrity and utility of the database for its intended purposes of consumer risk assessment and dietary exposure modeling. nih.gov
Currently, a research gap exists in the explicit documentation and tracking of the use of specific internal standards like this compound within these large databases. While the analytical methods used to generate the data are often recorded, the specific reference materials may not be consistently detailed.
Future perspectives in this area involve enhancing the data reporting requirements for submission to these databases to include detailed information on the analytical standards used, including their source and purity. This would increase the transparency and traceability of the data, allowing for more robust data analysis and meta-analyses. Furthermore, the development of interconnected databases that link metabolite information with the specific analytical standards used for their quantification would be a significant advancement. This would not only benefit regulatory toxicology but also support the broader scientific community in developing and validating new analytical methods.
Table 2: Data Integration for Pesticide Metabolite Databases
| Feature | Description |
| Data Source | National pesticide residue monitoring programs. |
| Key Data Points | Concentration of Pirimicarb-desmethyl in various food and environmental samples. |
| Quality Assurance | Use of validated analytical methods employing internal standards like this compound to ensure data accuracy and reliability. lcms.cznih.govnih.gov |
| Database Custodian | European Food Safety Authority (EFSA) and other national regulatory bodies. europa.eu |
| Future Enhancement | Inclusion of detailed information on analytical standards used in data submissions to improve transparency and data utility. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Pirimicarb-desmethyl-d6 and its metabolites in plant matrices?
- Methodology : Use liquid chromatography-electrospray/mass spectrometry (LC-ES/MS) for simultaneous quantification of pirimicarb and its metabolites (e.g., desmethyl and desmethylformamido derivatives). Validate the method with parameters such as limit of quantification (LOQ ≤ 0.01 mg/kg), recovery rates (70–110%), and matrix-specific calibration curves . For trace analysis in fruits/vegetables, MSPD-HPLC (matrix solid-phase dispersion followed by high-performance liquid chromatography) is effective, with optimized extraction conditions (e.g., acetonitrile as solvent, C18 cleanup) .
Q. How is the structural identity of this compound confirmed in synthetic preparations?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, compare deuterated vs. non-deuterated spectra to confirm isotopic substitution patterns (e.g., methyl-d3 groups). HRMS analysis should show a molecular ion at m/z 244.32 (C₁₁H₁₂D₆N₄O₂) with isotopic purity ≥98% .
Q. What protocols are used to assess the environmental persistence of this compound in soil?
- Methodology : Conduct soil microcosm studies under controlled conditions (e.g., 25°C, 60% moisture). Monitor degradation kinetics via LC-MS/MS, calculating half-life (t₁/₂) using first-order kinetics. Compare degradation rates in sterile vs. non-sterile soils to differentiate microbial vs. abiotic pathways .
Advanced Research Questions
Q. How do sublethal concentrations of this compound affect non-target insect populations across generations?
- Methodology : Design multigenerational exposure assays (e.g., 14 generations) with Daphnia magna or aphid parasitoids. Use concentrations ≤10 µg/L and assess endpoints like fecundity, mortality, and acetylcholinesterase (AChE) activity. Apply generalized linear mixed models (GLMMs) to analyze time-dependent tolerance development, as seen in studies where F14 populations exhibited 3× higher LC₅₀ values than controls .
Q. What experimental frameworks resolve contradictions between this compound’s aphid efficacy and non-target toxicity?
- Methodology : Integrate dose-response studies (e.g., LC₉₀ for aphids) with ecotoxicological assays on beneficial insects (e.g., parasitoid wasps). Use factorial ANOVA to compare efficacy (e.g., 99.9% adult aphid mortality) against parasitoid survival rates. Pair these with field trials using reduced application rates (≤50% label dose) to balance pest control and ecological safety .
Q. How can isotopic tracing elucidate metabolic pathways of this compound in terrestrial ecosystems?
- Methodology : Apply deuterium-labeled this compound in soil-plant systems. Use HRMS to track deuterium retention in metabolites (e.g., desmethyl derivatives) and quantify mineralization rates via ¹³CO₂ trapping. This approach confirms whether N-demethylation is the primary degradation pathway .
Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound bioassays?
- Methodology : Employ one-way ANOVA with post-hoc Fisher’s LSD test for pairwise comparisons (α = 0.05). For non-linear responses (e.g., hormesis), use PROAST or Bayesian hierarchical models. Software like StatPlus or DPS (Data Processing System) enables robust analysis of variance in insecticidal trials .
Q. How do resistance mutations in AChE affect this compound’s mode of action?
- Methodology : Clone and sequence AChE genes from resistant aphid strains (e.g., Aphis gossypii). Use site-directed mutagenesis to validate key substitutions (e.g., F139L, V220L) and measure IC₅₀ shifts via Ellman assays. Molecular docking simulations (e.g., AutoDock Vina) can predict reduced binding affinity due to steric hindrance .
Methodological Guidelines for Research Design
- For Analytical Studies : Validate methods per SANTE/11312/2021 guidelines, including matrix-matched calibration and ion-ratio confirmation for LC-MS/MS .
- For Ecotoxicology : Follow OECD Test No. 213 (honeybees) or 211 (Daphnia reproduction) to standardize sublethal endpoints .
- For Resistance Monitoring : Incorporate PICO frameworks (Population: resistant aphids; Intervention: this compound; Comparison: susceptible strains; Outcome: LC₅₀ ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
